Piperidin-1-yl(pyrrolidin-2-yl)methanone
Overview
Description
Piperidin-1-yl(pyrrolidin-2-yl)methanone: is a compound that features a piperidine ring and a pyrrolidine ring connected by a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone typically involves the reaction of piperidine with pyrrolidine-2-carboxylic acid or its derivatives under specific conditions. One common method includes:
Amination and Cyclization: The reaction of piperidine with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired methanone compound.
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas to facilitate the reduction and cyclization processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Piperidin-1-yl(pyrrolidin-2-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)
Major Products Formed
Oxidation Products: Oxo derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Halide or hydroxyl-substituted derivatives
Scientific Research Applications
Piperidin-1-yl(pyrrolidin-2-yl)methanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Piperidin-1-yl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-ylmethanone: Similar structure but lacks the pyrrolidine ring.
Pyrrolidin-2-ylmethanone: Similar structure but lacks the piperidine ring.
Piperidin-1-yl(pyrrolidin-3-yl)methanone: Similar structure with a different substitution pattern on the pyrrolidine ring.
Uniqueness
Piperidin-1-yl(pyrrolidin-2-yl)methanone is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct chemical and biological properties.
Biological Activity
Piperidin-1-yl(pyrrolidin-2-yl)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring and a pyrrolidine moiety, which contribute to its biological activity. The synthesis of this compound often involves multi-step reactions that can yield various analogs with differing properties. For instance, modifications at the C-2 position of the pyrrolidine ring can significantly influence its antiproliferative activity against cancer cell lines .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives:
- Inhibition of Cell Proliferation : Research indicates that certain derivatives exhibit significant inhibition of proliferation in breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines. For example, compounds derived from piperidinone demonstrated IC50 values ranging from 6 to 63 μM, suggesting effective cytotoxicity .
- Mechanisms of Action : The mechanisms underlying these effects include the inhibition of matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion and metastasis. Specifically, piperidinone derivatives have been shown to impair MDA-MB-231 cell invasion and adhesion in a concentration-dependent manner .
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies have reported significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL for some derivatives . These findings suggest that halogen substituents on the pyrrolidine ring enhance the bioactivity of the compounds.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural features. Key findings from SAR studies include:
Modification | Impact on Activity | IC50 Value |
---|---|---|
Unaltered pyrrolidine ring | Essential for activity | Varies by derivative |
Expansion to six-membered ring | Increased potency on PfPK6 | IC50 = 181 nM |
Substitution with polar groups | Diminished activity | IC50 = 768 nM |
These results indicate that specific modifications can either enhance or reduce the efficacy of the compound against various biological targets .
Case Study 1: Anticancer Efficacy
In a study evaluating the effects of piperidinone derivatives on breast cancer cells, compound 1f was found to significantly inhibit cell proliferation through an apoptotic mechanism. This was evidenced by Annexin V staining, indicating that the compound induced programmed cell death in a concentration-dependent manner .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial properties of piperidine derivatives revealed that certain compounds effectively inhibited bacterial growth. The study highlighted that structural modifications could lead to substantial differences in bioactivity, emphasizing the importance of chemical structure in drug design .
Properties
IUPAC Name |
piperidin-1-yl(pyrrolidin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSMIPLWRXVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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